

Comparative Spectroscopic Guide: 1-Cyclopropylpropan-1-one

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Compound of Interest

Compound Name: 1-Cyclopropylpropan-1-one

CAS No.: 6704-19-4

Cat. No.: B2659827

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Executive Summary

1-Cyclopropylpropan-1-one (Ethyl cyclopropyl ketone) represents a unique class of "pseudo-conjugated" systems. Unlike standard aliphatic ketones, the cyclopropyl ring possesses significant

-like character due to its Walsh orbitals, allowing it to conjugate with the carbonyl group. This guide provides a definitive ^1H and ^{13}C NMR assignment, comparing its spectral performance—specifically resolution and electronic shielding—against its aromatic analog (Propiophenone) and a linear aliphatic isomer (3-Hexanone).

Key Finding: The cyclopropyl group acts as an electronic hybrid, providing carbonyl shielding (

~209 ppm) intermediate between fully saturated alkyl ketones (

~212 ppm) and aromatic ketones (

~200 ppm), while offering a distinct high-field diagnostic region (0.8–1.2 ppm) in proton NMR.

Materials & Methods

To ensure reproducibility, the following acquisition parameters are recommended for standard characterization.

- Solvent: Deuterated Chloroform (

) with 0.03% TMS.

- Concentration: 20 mg/mL (approx. 0.2 M) to minimize intermolecular H-bonding or stacking effects.
- Frequency: 400 MHz or higher (essential to resolve the AA'BB'X cyclopropyl system).
- Temperature: 298 K ().

Results: Spectroscopic Assignment Structure & Numbering

The molecule consists of a propanoyl chain attached to a cyclopropyl ring.

- Position 1: Carbonyl Carbon ().
- Position 2, 3: Ethyl group ().
- Position 1': Cyclopropyl methine ().
- Position 2', 3': Cyclopropyl methylenes ().

¹H NMR Assignment (400 MHz,)

The proton spectrum is characterized by the unique high-field multiplets of the cyclopropyl ring and the standard triplet-quartet pattern of the ethyl group.

Chemical Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Assignment	Structural Insight
0.82 – 0.90	Multiplet (m)	2H		Cyclopropyl (C2'/C3')	cis-protons relative to carbonyl. Shielded by ring current anisotropy.[1][2][3]
0.98 – 1.06	Multiplet (m)	2H		Cyclopropyl (C2'/C3')	trans-protons relative to carbonyl. Distinct from cis due to rigid geometry.
1.10	Triplet (t)	3H		Ethyl (C3)	Classic terminal methyl group.
1.92 – 2.01	Multiplet (m)	1H	-	Cyclopropyl (C1')	Methine proton. Deshielded by the adjacent carbonyl cone.
2.56	Quartet (q)	2H		Ethyl (C2)	-methylene. Deshielded by carbonyl induction.

“

Technical Note: The cyclopropyl methylene protons (C2'/C3') form an AA'BB' spin system. On lower field instruments (<300 MHz), these may appear as a single broad multiplet. At 400 MHz+, they resolve into two distinct multiplets due to the magnetic inequivalence of protons cis vs trans to the carbonyl group.

13C NMR Assignment (100 MHz,)

The carbon spectrum reveals the electronic nature of the carbonyl.

Chemical Shift (, ppm)	Carbon Type	Assignment	Electronic Analysis
7.8		Ethyl C3	Typical terminal methyl.
10.6		Cyclopropyl C2'/C3'	High-field shift characteristic of strained rings (high s-character in C-H bonds).
20.5		Cyclopropyl C1'	Methine carbon.
33.8		Ethyl C2	-carbon.
209.5		Carbonyl C1	Diagnostic Peak. Shielded relative to alkyl ketones (see Comparison).

Comparative Performance Guide

This section evaluates **1-Cyclopropylpropan-1-one** against its primary structural alternatives to assist in selection for structure-activity relationship (SAR) studies.

Comparison 1: Electronic Shielding (The "Walsh" Effect)

Alternative: Propiophenone (Aromatic) vs. 3-Hexanone (Aliphatic).

Feature	3-Hexanone (Aliphatic)	1-Cyclopropylpropan-1-one	Propiophenone (Aromatic)
Carbonyl	~212 ppm	~209.5 ppm	~200.5 ppm
Conjugation	None	Pseudo-conjugated ()	Fully Conjugated ()
Electronic Effect	Inductive only	Walsh Orbital overlap	Resonance delocalization

Analysis: The cyclopropyl group acts as a "moderate" electron donor. It does not shield the carbonyl as strongly as a phenyl ring (Propiophenone), but it provides more electron density than a standard alkyl chain (3-Hexanone).

- Application: If your drug target requires a carbonyl that is less electrophilic than an alkyl ketone but more reactive than a phenyl ketone, the cyclopropyl analog is the optimal "Goldilocks" bioisostere.

Comparison 2: Spectral Resolution (Diagnostic Utility)

Alternative: Isopropyl vs. Cyclopropyl groups.

In complex biological mixtures (e.g., metabolic studies), distinguishing alkyl signals is difficult due to overlap in the 1.0–2.0 ppm region.

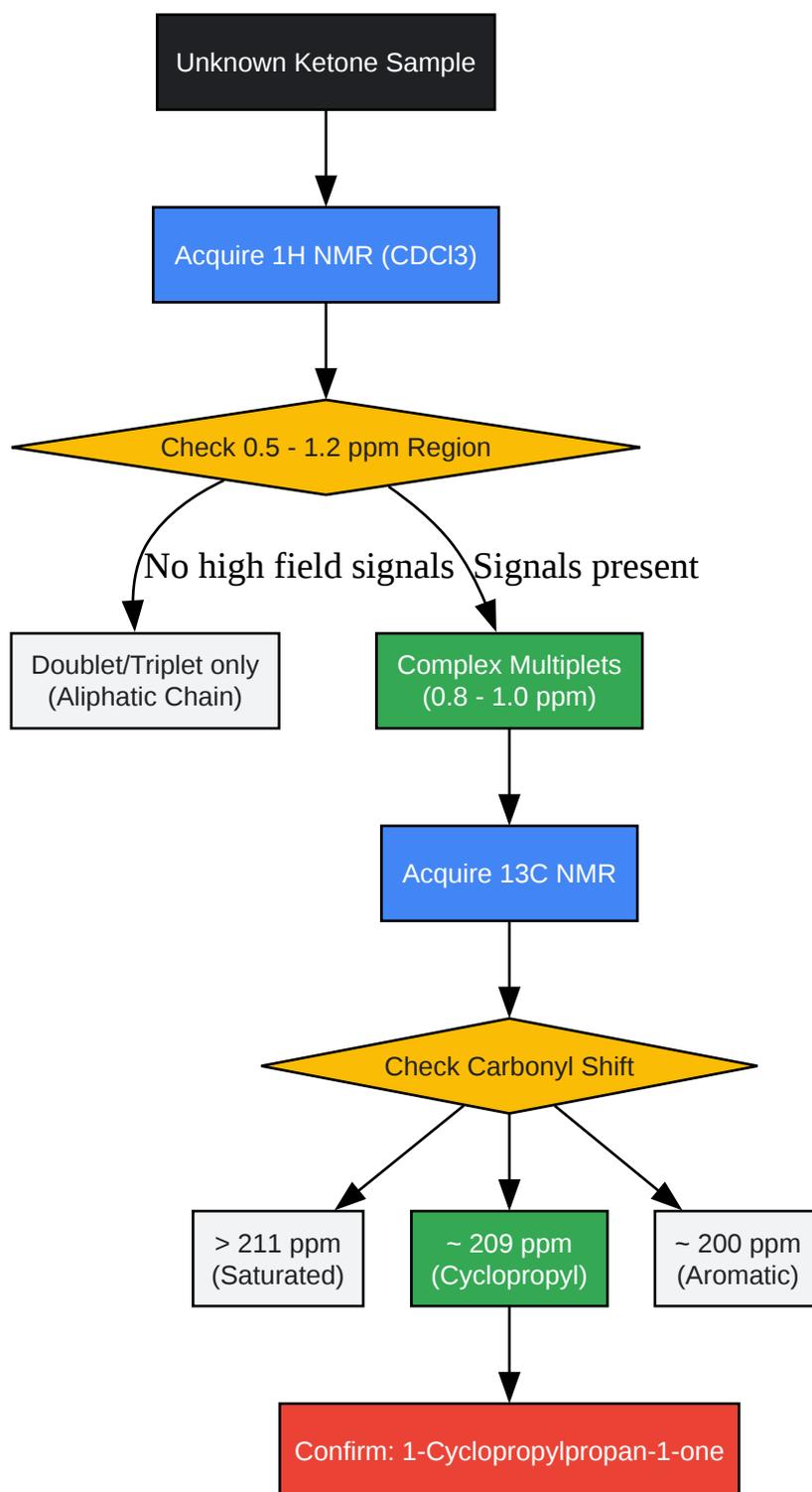
- Isopropyl Group: Produces a doublet (~1.1 ppm) and a septet (~2.6 ppm). The septet often overlaps with

-carbonyl protons.

- Cyclopropyl Group: Produces distinct high-field multiplets (0.8–1.0 ppm).
- Verdict: The cyclopropyl group offers superior diagnostic resolution. Its signals appear in a spectral window (0.5–1.0 ppm) that is usually empty in non-steroid organic molecules, making it an excellent NMR "handle" for tracking the molecule.

Experimental Workflow (DOT Visualization)

The following diagram outlines the logical flow for confirming the assignment, distinguishing the cyclopropyl moiety from isopropyl or propyl alternatives.



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Figure 1: Decision tree for distinguishing cyclopropyl ketones from aliphatic and aromatic analogs using ^1H and ^{13}C chemical shifts.

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